5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers needing a thiophene building block with a redox-active thioether handle often face off-target reactivity or incompatible regioisomers. 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde (CAS 139120-69-7) is the correct 2-carbaldehyde isomer with a polarizable sulfanyl bridge, enabling: • Oxidation to sulfoxide/sulfone bioisosteres • Metal coordination via sulfur • Late-stage C-S bond functionalization • Higher computed LogP (~4.4) for hydrophobic pocket probing Distinct InChIKey and mp 40-42 °C ensure unambiguous identity. Supplied at ≥95% purity with reliable global logistics.

Molecular Formula C11H7ClOS2
Molecular Weight 254.8 g/mol
CAS No. 139120-69-7
Cat. No. B1623923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde
CAS139120-69-7
Molecular FormulaC11H7ClOS2
Molecular Weight254.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=CC=C(S2)C=O)Cl
InChIInChI=1S/C11H7ClOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H
InChIKeyLUQJCKBNBFDXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde: Sourcing Guide


5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde (CAS 139120-69-7) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a (4-chlorophenyl)thioether moiety [1]. Its molecular formula is C11H7ClOS2 with a molecular weight of 254.76 g/mol and a predicted LogP of approximately 4.4 [1]. The compound is primarily supplied as a research intermediate, typically at ≥95% purity, with a reported melting point of 40–42 °C . Its unique structural feature—the thioether (sulfanyl) bridge between the two aromatic rings—distinguishes it from directly coupled aryl-thiophene analogs and influences its reactivity profile in cross-coupling and condensation reactions.

Thioether handle Supports sulfur-based late-stage diversification through oxidation or metal coordination
Regiospecific aldehyde Aldehyde at thiophene 2-position governs electronic activation for condensation reactions
Lipophilic scaffold Reported high predicted LogP may suit hydrophobic pocket library design

Why Generic Analogs Cannot Substitute This Building Block


Interchanging this compound with a generic 5-arylthiophene-2-carbaldehyde, such as 5-(4-chlorophenyl)thiophene-2-carbaldehyde (CAS 38401-71-7), introduces a critical structural alteration that undermines synthetic utility. The target compound's thioether (-S-) bridge is a key functional handle; it introduces a polarizable sulfur atom that can participate in metal coordination, oxidation to sulfoxide/sulfone, or serve as a directing group, functionalities entirely absent in the directly coupled analog [1]. Furthermore, the positional isomer 2-[(4-chlorophenyl)thio]thiophene-3-carbaldehyde (CAS 306935-23-9), while sharing the sulfanyl bridge, places the aldehyde at the 3-position, which drastically changes the electronic environment and steric accessibility for condensation reactions, making it a non-interchangeable substitute for regiospecific applications .

Target: thioether (-S-) bridge
Direct C–C analog (CAS 38401-71-7) lacks sulfur; may not support oxidative diversification or metal coordination
Target: aldehyde at 2-position
3-carbaldehyde isomer (CAS 306935-23-9) shifts electronic environment; may alter regiospecific reactivity and steric outcome

Quantitative Differentiation from Closest Analogs


Thioether vs. Direct Linkage: Reactivity Pathway Differences

The presence of the sulfanyl (-S-) bridge in the target compound fundamentally alters its chemical reactivity compared to the direct aryl-aryl coupled analog 5-(4-chlorophenyl)thiophene-2-carbaldehyde (CAS 38401-71-7). The sulfur atom can be selectively oxidized to sulfoxide or sulfone, enabling late-stage diversification. The direct analog lacks this atom entirely, making it unsuitable for any synthetic strategy requiring sulfur-mediated transformations [1][2]. This is a class-level inference based on well-established thioether chemistry; direct head-to-head reactivity comparisons for this specific pair are not published.

Reactivity pathway
Class-level inference
Thioether (-S-) present vs. absent
Enables sulfur-dependent diversification; analog lacks handle
Based on established thioether chemistry; head-to-head data not published
Medicinal Chemistry Organic Synthesis Building Blocks

Aldehyde Position: 2- vs. 3-Substitution Effects

The target compound (aldehyde at thiophene 2-position) and its isomer 2-[(4-chlorophenyl)thio]thiophene-3-carbaldehyde (CAS 306935-23-9) have identical molecular formulas (C11H7ClOS2) and molecular weights (254.76 g/mol) but different aldehyde placement [1]. This positional shift changes the electrophilicity of the aldehyde carbon and accessibility for nucleophilic attack. The InChIKey differs (target: LUQJCKBNBFDXJC-UHFFFAOYSA-N vs. isomer: a different key), allowing unambiguous QC differentiation. No published quantitative reactivity data exist, but the structural distinction is absolute.

Aldehyde regioisomer
Supporting evidence
2-position vs. 3-position
Position governs electrophilicity and coupling regioselectivity
Structural identity verifiable via InChIKey; no quantitative reactivity data
Organic Synthesis Regioselective Chemistry Heterocycles

Lipophilicity (LogP) Differentiation for Library Design

The target compound has a computed XLogP3-AA of 4.4 [1]. In contrast, the direct analog 5-(4-chlorophenyl)thiophene-2-carbaldehyde (CAS 38401-71-7) has a computed XLogP3-AA of approximately 3.7 [2]. The higher lipophilicity of the target compound (ΔLogP ≈ 0.7) is attributable to the thioether linkage. This difference can be significant in medicinal chemistry campaigns where LogP influences membrane permeability and solubility profiles; a 0.7 LogP unit increase can correspond to a several-fold increase in octanol/water partition coefficient.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.7
May support hydrophobic pocket targeting vs. direct analog
Computed XLogP3-AA; in vitro validation not reported
Medicinal Chemistry Drug Design Physicochemical Properties

Application Scenarios Based on Differentiated Evidence


Sulfur-Specific Diversification via Thioether Oxidation

This compound is the required starting material for any synthetic route that plans to leverage the thioether sulfur for oxidation to sulfoxide/sulfone bioisosteres, metal coordination, or late-stage C–S bond functionalization. The direct aryl analog (CAS 38401-71-7) cannot support these transformations, making the target compound the sole viable building block [Section 3, Evidence 1].

Regioselective Synthesis of 2,5-Disubstituted Thiophenes

When the synthetic target requires a thiophene scaffold functionalized at the 2- and 5-positions with an aldehyde and a 4-chlorophenylthio group, the position of the aldehyde is critical. Using the 3-carbaldehyde isomer (CAS 306935-23-9) will lead to different electronic and steric outcomes in subsequent condensations, which can severely impact yield and selectivity. Structural verification via InChIKey is recommended to ensure the correct regioisomer is procured [Section 3, Evidence 2].

Fragment-Based Library Design with Elevated Lipophilicity

For fragment libraries targeting hydrophobic binding pockets, the target compound offers a computed XLogP3-AA of 4.4, which is approximately 0.7 log units higher than the direct aryl analog [Section 3, Evidence 3]. This makes it a superior choice for probing lipophilic sub-pockets in target proteins, as the enhanced lipophilicity can translate to improved affinity in hydrophobic environments.

Analytical Method Development and Reference Standards

The compound's distinct InChIKey (LUQJCKBNBFDXJC-UHFFFAOYSA-N) and melting point (40–42 °C) provide unique identifiers for HPLC, LC-MS, and DSC method development. When developing analytical methods for thiophene-based intermediates, these measurable properties distinguish it from its direct analog and positional isomer, ensuring accurate qualification and quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Thioether oxidation diversification
Thioether functional handle
Oxidation pathway and C–S transformation review
Regioselective thiophene synthesis
Aldehyde regioisomer identity
Position-dependent reactivity and coupling selectivity
Fragment library design for lipophilic pockets
Reported high predicted LogP
Lipophilicity-driven binding context (in vitro validation to confirm)
Analytical reference standard development
Unique InChIKey and melting point
QC differentiation in complex reaction mixtures
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